molecular formula C14H26N2 B14621126 N,N'-dicyclohexylethanimidamide CAS No. 57999-32-3

N,N'-dicyclohexylethanimidamide

Cat. No.: B14621126
CAS No.: 57999-32-3
M. Wt: 222.37 g/mol
InChI Key: RFWAAHAPVPVWCT-UHFFFAOYSA-N
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Description

N,N'-Dicyclohexylethanimidamide is an ethanimidamide derivative characterized by two cyclohexyl groups attached to the amidine nitrogen atoms. Its IUPAC name suggests a structure where the amidine backbone (CH$3$C(=NH)NH$2$) is modified with cyclohexyl substituents.

Properties

CAS No.

57999-32-3

Molecular Formula

C14H26N2

Molecular Weight

222.37 g/mol

IUPAC Name

N,N'-dicyclohexylethanimidamide

InChI

InChI=1S/C14H26N2/c1-12(15-13-8-4-2-5-9-13)16-14-10-6-3-7-11-14/h13-14H,2-11H2,1H3,(H,15,16)

InChI Key

RFWAAHAPVPVWCT-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1CCCCC1)NC2CCCCC2

Origin of Product

United States

Preparation Methods

Nitrile-Amine Condensation with Acid Catalysis

Reagents :

  • Acetonitrile (or ethyl nitrile)
  • Cyclohexylamine
  • Hydrochloric acid (HCl) or Lewis acid catalyst (e.g., AlCl3)

Procedure :

  • Cyclohexylamine is added dropwise to acetonitrile under inert atmosphere.
  • HCl gas is bubbled through the mixture to protonate the nitrile, forming an imino chloride intermediate.
  • A second equivalent of cyclohexylamine reacts with the intermediate, yielding the amidine hydrochloride salt.
  • Neutralization with aqueous NaOH liberates the free amidine.

Mechanistic Insight :
$$
\text{RCN} + \text{HCl} \rightarrow \text{RC(Cl)=NH} \xrightarrow{\text{R'NH}_2} \text{RC(NHR')=NH} \xrightarrow{\text{Base}} \text{RC(=NH)NHR'}
$$
This method mirrors the synthesis of benzamidines but requires stringent moisture control to avoid hydrolysis.

Palladium-Catalyzed Coupling for Asymmetric Substitution

Reagents :

  • Ethyl isocyanide
  • Cyclohexylamine
  • Palladium acetate (Pd(OAc)₂)
  • Oxygen (O₂)

Procedure :

  • Cyclohexylamine and ethyl isocyanide are combined in toluene.
  • Pd(OAc)₂ and O₂ are introduced to facilitate oxidative coupling.
  • The reaction proceeds at 50–80°C for 12–24 hours, forming the desired amidine.

Optimization Notes :

  • Yields improve with excess cyclohexylamine (2:1 molar ratio to isocyanide).
  • Oxygen acts as a terminal oxidant, regenerating the palladium catalyst.

Challenges and Side Reactions

Hydrolytic Instability

Amidines are prone to hydrolysis in aqueous media, forming carboxylic acids and amines:
$$
\text{RC(=NH)NHR'} + \text{H}2\text{O} \rightarrow \text{RCOOH} + \text{R'NH}2 + \text{NH}_3
$$
Mitigation Strategies :

  • Use anhydrous solvents (e.g., THF, DCM).
  • Employ molecular sieves to scavenge water.

Steric Hindrance

Bulky cyclohexyl groups impede nucleophilic attack, necessitating elevated temperatures or prolonged reaction times. Catalytic additives like boron trifluoride etherate (BF₃·OEt₂) enhance electrophilicity at the nitrile carbon.

Industrial-Scale Considerations

Catalytic Decarboxylation of Ureas

Adapting methods from carbodiimide synthesis, dicyclohexylurea can undergo decarboxylation with phosphine oxides:
$$
(\text{C}6\text{H}{11}\text{NH})2\text{CO} \xrightarrow{\text{OP(MeNCH}2\text{CH}2)3\text{N}} (\text{C}6\text{H}{11}\text{N})2\text{C} + \text{CO}2
$$
While this produces dicyclohexylcarbodiimide (DCC), analogous decarboxylation of substituted ureas could yield ethanimidamides.

Phase-Transfer Catalysis (PTC)

A patent-derived approach for maleimides suggests PTC applicability:

  • React cyclohexylamine with ethyl chloroimino ether in toluene.
  • Use benzyl triethylammonium chloride to shuttle ions between aqueous and organic phases.
  • Isolate the product via filtration after crystallization.

Analytical Characterization

Key Spectroscopic Data :

  • IR : N–H stretch at ~3300 cm⁻¹; C=N stretch at ~1650 cm⁻¹.
  • ¹H NMR : Cyclohexyl protons at δ 1.0–2.0 ppm; NH signals at δ 5.5–6.5 ppm.
  • ¹³C NMR : C=N resonance at ~160 ppm.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N’-dicyclohexylethanimidamide can undergo oxidation reactions, forming various oxidized products.

    Reduction: This compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N’-dicyclohexylethanimidamide oxide, while reduction may produce N,N’-dicyclohexylethanimidamide hydride.

Scientific Research Applications

Chemistry: N,N’-dicyclohexylethanimidamide is widely used as a reagent in organic synthesis, particularly in the formation of amides, peptides, and esters .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions due to its ability to form stable complexes with various biomolecules.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of N,N’-dicyclohexylethanimidamide involves its interaction with various molecular targets, including enzymes and proteins. It can form stable complexes with these targets, thereby modulating their activity and function. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs of ethanimidamide derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Notable Features
N,N'-Dicyclohexylethanimidamide Not Available C${14}$H${26}$N$_2$ 222.37 (calculated) Two cyclohexyl groups High steric bulk
N,N'-Diphenylethanimidamide 621-09-0 C${14}$H${14}$N$_2$ 210.28 (calculated) Two phenyl groups Aromatic, planar structure
(E)-N'-(2-Cyanophenyl)-N,N-dimethylethenimidamide 102669-53-4 C${11}$H${13}$N$_3$ 187.24 2-cyanophenyl, dimethyl groups Electron-withdrawing cyano group
2-Naphthaleneethanimidamide, N,N'-dimethyl- (hydrochloride) 57166-13-9 C${13}$H${15}$N$_2$·HCl 254.29 Naphthalene, dimethyl groups Hydrochloride salt enhances stability
2-(Diethylamino)-N′-hydroxyethanimidamide Not Available C$6$H${15}$N$_3$O 157.21 (calculated) Diethylamino, hydroxyl groups Polar functional groups
Key Observations:

Substituent Effects: Cyclohexyl vs. Electron-Withdrawing Groups (Cyanophenyl): The cyano group in (E)-N'-(2-Cyanophenyl)-N,N-dimethylethenimidamide increases electrophilicity at the amidine nitrogen, enhancing reactivity in condensation reactions .

Molecular Weight and Applications: Lower molecular weight analogs (e.g., 187.24 g/mol for the cyanophenyl derivative) may favor applications in drug synthesis due to better bioavailability. Hydrochloride salts (e.g., 2-Naphthaleneethanimidamide hydrochloride) improve crystallinity and stability, making them preferable in industrial processes .

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